Fmoc-NH-peg10-CH2cooh

Description

Properties

Molecular Formula |

C37H55NO14 |

|---|---|

Molecular Weight |

737.8 g/mol |

IUPAC Name |

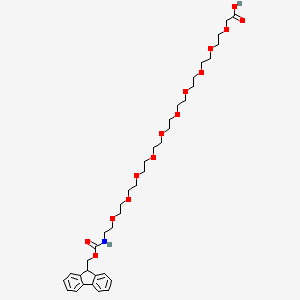

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C37H55NO14/c39-36(40)30-51-28-27-50-26-25-49-24-23-48-22-21-47-20-19-46-18-17-45-16-15-44-14-13-43-12-11-42-10-9-38-37(41)52-29-35-33-7-3-1-5-31(33)32-6-2-4-8-34(32)35/h1-8,35H,9-30H2,(H,38,41)(H,39,40) |

InChI Key |

OEXKDNUUIUNRRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-NH-PEG10-CH2COOH: A Technical Guide for Researchers

This in-depth technical guide provides essential information on the chemical properties, structure, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional PEG linker crucial for advancements in peptide synthesis, drug delivery, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

This compound is a monodisperse polyethylene glycol (PEG) derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG spacer. The Fmoc protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the terminal carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates.

Structure:

-

Fmoc Group: 9-fluorenylmethyloxycarbonyl

-

PEG Chain: 10 ethylene glycol units

-

Terminal Groups: A primary amine protected by Fmoc and a carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that slight variations in molecular formula and weight may be reported by different suppliers.

| Property | Value |

| Molecular Formula | C37H55NO14 or C38H57NO14 |

| Molecular Weight | 737.84 g/mol or 751.86 g/mol [1][2] |

| Appearance | White to off-white solid or viscous liquid[1] |

| Purity | ≥95%[2] |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[3] |

| Storage | Long-term storage at -20°C to -5°C, kept dry and away from sunlight.[2][3][4] |

Experimental Protocols

This compound is a versatile tool in bioconjugation and peptide synthesis. Below are detailed methodologies for its two primary applications: Fmoc deprotection and carboxylic acid activation for amide bond formation.

Fmoc Group Deprotection Protocol

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine, a critical step in solid-phase peptide synthesis.

Materials:

-

Fmoc-functionalized substrate (e.g., resin-bound peptide)

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Reaction vessel

Procedure:

-

To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in DMF.

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the solution from the reaction vessel.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Continue to agitate the mixture for an additional 15-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Thoroughly wash the substrate multiple times with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

-

The substrate with the newly exposed amine is now ready for the subsequent coupling reaction.

Carboxylic Acid Activation and Amide Bond Formation Protocol

This protocol describes the activation of the terminal carboxylic acid of this compound for its conjugation to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

A base such as N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF or other suitable aprotic solvent

-

Reaction vessel

Procedure:

-

Dissolve this compound in anhydrous DMF in a reaction vessel.

-

In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.

-

To the solution of this compound, add the coupling agent (e.g., HATU or EDC) and the base (DIPEA). The molar ratio of carboxylic acid:coupling agent:base is typically 1:0.95:2.

-

Allow the activation to proceed for a few minutes at room temperature.

-

Add the solution of the amine-containing molecule to the activated this compound solution.

-

Let the reaction proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be quenched and the product purified using standard chromatographic techniques.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, a primary application for this compound.

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Bioconjugation Strategy

This diagram outlines the logical steps for conjugating this compound to a target molecule.

Caption: Bioconjugation workflow using this compound.

References

Fmoc-NH-PEG10-CH2COOH: A Versatile Linker for Advanced Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG10-CH2COOH is a heterobifunctional linker molecule increasingly utilized in biochemistry and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one terminus and a carboxylic acid on the other, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This unique structure allows for sequential and specific conjugation to biomolecules, making it a valuable tool in peptide synthesis, PEGylation, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). The PEG spacer enhances the solubility and stability of the resulting conjugates, while the terminal reactive groups provide the handles for covalent attachment. This guide provides a comprehensive overview of the applications, experimental protocols, and quantitative data associated with the use of this compound in modern biochemistry.

Core Applications in Biochemistry

The primary applications of this compound stem from its bifunctional nature and the physicochemical properties imparted by the PEG chain.

1. Solid-Phase Peptide Synthesis (SPPS):

The Fmoc-protected amine is a cornerstone of modern solid-phase peptide synthesis.[1] this compound can be incorporated into a peptide sequence like a standard amino acid. The Fmoc group provides a temporary protecting group for the N-terminus, which can be selectively removed under basic conditions to allow for the addition of the next amino acid in the sequence.[2] The inclusion of the PEG10 linker within the peptide can enhance its solubility, reduce aggregation, and improve its pharmacokinetic properties.

2. PEGylation of Peptides and Proteins:

PEGylation is a widely used strategy to improve the therapeutic properties of proteins and peptides.[] The covalent attachment of PEG chains can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulating half-life.[4] PEGylation can also shield the biomolecule from proteolytic degradation and reduce its immunogenicity.[5] this compound is an ideal reagent for site-specific PEGylation. After incorporation into a peptide or conjugation to a protein via its carboxylic acid group, the Fmoc group can be removed to expose a primary amine, which can then be used for further modifications.

3. Development of Antibody-Drug Conjugates (ADCs) and Targeted Drug Delivery:

In the realm of targeted cancer therapy, linkers are crucial components of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[6][7] The properties of the linker significantly impact the stability, solubility, and efficacy of the ADC.[8] Hydrophilic PEG linkers, such as those derived from this compound, can help to mitigate the hydrophobicity of the cytotoxic payload, preventing aggregation and improving the pharmacokinetic profile of the conjugate.[8] The linker can be attached to the antibody through the carboxylic acid group, and the deprotected amine can be used to conjugate the drug.

Quantitative Data on the Impact of PEG10 Linkers

The inclusion of a PEG10 linker can have a significant and quantifiable impact on the properties of a bioconjugate. The following tables summarize data from a study where a 10 kDa PEG linker was used to create an affibody-drug conjugate (HP10KM) for targeted cancer therapy.[4]

| Conjugate | Half-life (min) | Fold Extension vs. Unconjugated |

| Unconjugated Affibody | 19.6 | 1.0 |

| HP10KM (10 kDa PEG) | 219.0 | 11.2 |

Table 1: Impact of a 10 kDa PEG linker on the in vivo half-life of an affibody-drug conjugate.[4]

| Cell Line | Conjugate | IC50 (nM) |

| NCI-N87 (HER2-positive) | Unconjugated Drug (MMAE) | 2.0 |

| NCI-N87 (HER2-positive) | HP10KM (10 kDa PEG) | 45.0 |

| PC-3 (HER2-negative) | Unconjugated Drug (MMAE) | 1.8 |

| PC-3 (HER2-negative) | HP10KM (10 kDa PEG) | >1000 |

Table 2: In vitro cytotoxicity of an affibody-drug conjugate with a 10 kDa PEG linker (HP10KM) compared to the unconjugated drug (MMAE) in HER2-positive and HER2-negative cancer cell lines.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound, synthesized from common laboratory practices.

Protocol 1: Incorporation of this compound into a Peptide during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

20% piperidine in DMF for Fmoc deprotection

-

Washing solvents: DMF, DCM (Dichloromethane)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Chain Elongation: Proceed with the deprotection of the newly added Fmoc group and coupling of the next amino acid as required.

Protocol 2: Bioconjugation of a PEGylated Peptide to an Antibody

This protocol details the conjugation of a peptide containing the deprotected amine of the PEG10 linker to an antibody via activation of the antibody's carboxyl groups.

Materials:

-

PEGylated peptide with a free N-terminal amine

-

Antibody of interest

-

Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Buffers: MES buffer (pH 6.0), PBS (Phosphate-buffered saline, pH 7.4)

-

Quenching solution: Hydroxylamine or Tris buffer

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Antibody Preparation: Prepare the antibody in MES buffer (pH 6.0).

-

Activation of Antibody Carboxyl Groups:

-

Add EDC (10-fold molar excess over the antibody) and Sulfo-NHS (25-fold molar excess over the antibody) to the antibody solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation:

-

Dissolve the PEGylated peptide (with the free amine) in PBS (pH 7.4).

-

Add the peptide solution to the activated antibody solution (a 10 to 20-fold molar excess of peptide is recommended).

-

Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

-

-

Quenching: Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any remaining activated carboxyl groups.

-

Purification: Remove unconjugated peptide and excess reagents by size-exclusion chromatography or dialysis against PBS.

-

Characterization: Characterize the resulting antibody-peptide conjugate using SDS-PAGE to confirm the increase in molecular weight and ELISA to assess the retention of antibody binding activity.

Visualizing Experimental Workflows

Workflow for the Synthesis and Evaluation of a Targeted Affibody-Drug Conjugate

The following diagram illustrates the workflow for creating a targeted therapeutic, starting from the synthesis of a PEGylated affibody and culminating in the evaluation of its in vitro efficacy.

Workflow for affibody-drug conjugate synthesis and evaluation.

Signaling Pathway for Targeted Drug Delivery and Apoptosis Induction

This diagram depicts the proposed mechanism of action for a HER2-targeted drug conjugate.

Proposed mechanism of a HER2-targeted affibody-drug conjugate.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, with a hydrophilic PEG10 spacer and orthogonal reactive groups, facilitates the synthesis of complex bioconjugates with improved physicochemical and pharmacokinetic properties. The ability to precisely incorporate this linker into peptides via SPPS and to subsequently use it for conjugation to other biomolecules opens up a wide range of possibilities for the development of novel therapeutics, including targeted drug delivery systems and next-generation peptide-based drugs. The provided protocols and data serve as a guide for the practical application of this valuable biochemical reagent.

References

- 1. WO2020074583A1 - Process for the manufacture of glp-1 analogues - Google Patents [patents.google.com]

- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Delivery of Drugs into Cancer Cells Using Antibody-Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fmoc-Protected Amine and Carboxylic Acid PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, precision and control are paramount. Fmoc-protected amine and carboxylic acid polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile platform for the covalent attachment of molecules. These heterobifunctional linkers provide a strategic advantage by enabling sequential and site-specific conjugation, a critical factor in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), peptide therapeutics, and functionalized surfaces.

This technical guide provides a comprehensive overview of Fmoc-NH-PEG-COOH linkers, detailing their chemical properties, applications, and the experimental protocols necessary for their effective use.

Core Concepts: Structure and Functionality

Fmoc-NH-PEG-COOH linkers are characterized by three key components:

-

Fmoc (9-fluorenylmethoxycarbonyl) Protecting Group: This base-labile protecting group caps the amine terminus of the linker. Its primary function is to prevent unwanted reactions at the amine site while modifications are made to the carboxylic acid terminus. The Fmoc group can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose the reactive amine for subsequent conjugation.[1][2]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible polymer that offers several advantages in bioconjugation.[3] It increases the solubility and stability of the resulting conjugate, reduces immunogenicity, and can improve pharmacokinetic properties by increasing the hydrodynamic radius of the molecule.[3] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules.

-

Carboxylic Acid Group (-COOH): Located at the other end of the PEG spacer, the carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or drugs. This reaction is typically facilitated by activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., EDC in the presence of NHS).[4][5][6]

The heterobifunctional nature of these linkers allows for a two-step conjugation strategy. First, the carboxylic acid is coupled to a target molecule. Following this, the Fmoc group is removed to expose the amine, which can then be conjugated to a second molecule. This sequential approach provides precise control over the final conjugate's architecture.

Quantitative Data of Commercially Available Fmoc-NH-PEG-COOH Linkers

The following tables summarize the quantitative data for a range of commercially available Fmoc-NH-PEG-COOH linkers, facilitating the selection of the appropriate linker for a specific application.

| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | CAS Number |

| Fmoc-NH-PEG1-COOH | 355.39 | 1 | 1654740-73-4 |

| Fmoc-NH-PEG2-CH2COOH | 385.41 | 2 | Not Available |

| Fmoc-NH-PEG3-COOH | 443.5 | 3 | 867062-95-1 |

| Fmoc-NMe-PEG4-acid | Not Available | 4 | 2170240-98-7 |

| Fmoc-NH-PEG12-COOH | 839.98 | 12 | 1952360-91-6 |

| Fmoc-N-amido-PEG36-acid | Not Available | 36 | Not Available |

| Fmoc-NH-PEG-COOH, MW 1k | ~1000 | ~22 | Not Available |

Table 1: Molecular Weight and PEG Unit Number of Selected Fmoc-NH-PEG-COOH Linkers. [1][7][8][9][10][11]

| Property | Description |

| Solubility | Soluble in water and aqueous buffers, as well as most organic solvents such as DMF, DMSO, and chloroform. Less soluble in toluene and ether.[1][11] |

| Physical Form | Typically a white to off-white powder or a waxy solid, depending on the molecular weight.[1] |

| Storage Conditions | Store at -20°C in a desiccated environment, protected from light. Avoid repeated freeze-thaw cycles.[1][11] |

Table 2: General Physicochemical Properties of Fmoc-NH-PEG-COOH Linkers.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving Fmoc-NH-PEG-COOH linkers.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-functionalized molecule

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF

-

Round bottom flask or reaction vessel

-

Shaker or magnetic stirrer

Procedure:

-

Dissolve the Fmoc-protected compound in a minimal amount of DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide.[12]

-

Agitate the mixture at room temperature. The reaction is typically rapid, with a half-life of the Fmoc group being very short.[1][2] A reaction time of 5-10 minutes is often sufficient.[12]

-

Monitor the reaction progress using a suitable analytical technique, such as TLC or LC-MS, to confirm the complete removal of the Fmoc group.

-

Once the reaction is complete, remove the piperidine and cleaved Fmoc adducts by washing the product. If the product is on a solid support, this can be done by filtering and washing the resin multiple times with DMF. For solution-phase reactions, purification by precipitation or chromatography may be necessary.

Protocol 2: Carboxylic Acid Activation and Amine Coupling (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid terminus and subsequent conjugation to a primary amine-containing molecule.

Materials:

-

Fmoc-NH-PEG-COOH linker

-

Molecule containing a primary amine (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine, Tris buffer)

-

Reaction vessel

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the Fmoc-NH-PEG-COOH linker in the Activation Buffer.

-

Add EDC and NHS to the solution. A molar excess of EDC and NHS over the PEG linker is typically used.

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester. The activation reaction is most efficient at a pH between 4.5 and 7.2.[4][5][6]

-

-

Amine Coupling:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated NHS-ester of the PEG linker to the amine-containing solution. The reaction of the NHS ester with the primary amine is most efficient at a pH between 7 and 8.[4][5]

-

Incubate the reaction mixture at room temperature for 2 hours, or overnight at 4°C, with gentle stirring.

-

-

Quenching:

-

To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove unreacted reagents and byproducts.

-

Visualizations

Chemical Structure of Fmoc-NH-PEG-COOH

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. peptide.com [peptide.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. confluore.com [confluore.com]

- 7. Fmoc-NH-PEG1-COOH, 1654740-73-4 - Biopharma PEG [biochempeg.com]

- 8. abbexa.com [abbexa.com]

- 9. Fmoc-NMe-PEG4-acid, 2170240-98-7 | BroadPharm [broadpharm.com]

- 10. Bot Detection [iris-biotech.de]

- 11. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]

- 12. peptide.com [peptide.com]

molecular weight and formula of Fmoc-NH-peg10-CH2cooh

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional linker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Data

This compound, also known as Fmoc-N-amido-PEG10-acetic acid, is a valuable tool in chemical biology and drug discovery. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid allows for the sequential and controlled conjugation to other molecules. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

| Property | Value |

| Chemical Formula | C37H55NO14 |

| Molecular Weight | 737.84 g/mol |

| CAS Number | 2375105-88-5 |

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The Fmoc group is base-labile, revealing a primary amine, while the carboxylic acid can be activated to react with nucleophiles such as amines.

Fmoc Deprotection Protocol

This procedure outlines the removal of the Fmoc protecting group to expose the primary amine, a critical step in solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Materials:

-

Fmoc-functionalized substrate (e.g., peptide resin-bound this compound)

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

N,N-dimethylformamide (DMF)

-

Reaction vessel suitable for solid-phase synthesis

Procedure:

-

To the Fmoc-functionalized substrate in the reaction vessel, add a solution of 20% piperidine in DMF. Use a sufficient volume to ensure the substrate is fully submerged (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for a short initial period (e.g., 2 minutes)[1].

-

Drain the piperidine solution.

-

Add a fresh portion of the 20% piperidine in DMF solution to the substrate.

-

Continue to agitate the mixture at room temperature for an additional 5-10 minutes to ensure complete deprotection[1][2].

-

Drain the deprotection solution.

-

Thoroughly wash the substrate with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The substrate now has a free amine ready for subsequent coupling reactions.

Amide Bond Formation via EDC/HOBt Coupling

This protocol describes the activation of the carboxylic acid moiety of this compound for coupling to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Reaction vessel

Procedure:

-

Dissolve this compound in anhydrous DMF in a reaction vessel.

-

Add the amine-containing molecule to the solution.

-

Add HOBt (typically 1.0-1.5 equivalents relative to the carboxylic acid) and DIPEA (typically 2-3 equivalents) to the reaction mixture[3].

-

In a separate vial, dissolve EDC (typically 1.0-1.5 equivalents) in anhydrous DMF.

-

Slowly add the EDC solution to the reaction mixture containing the PEG linker, amine, HOBt, and base. The reaction is often initiated at 0°C and then allowed to warm to room temperature[3].

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture can be worked up by aqueous extraction and purified by chromatography (e.g., reversed-phase HPLC) to isolate the desired amide conjugate.

Characterization of PEGylated Products

The successful synthesis and purity of molecules conjugated with this compound can be assessed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying and analyzing the homogeneity of PEGylated products. The hydrophobic Fmoc group and the hydrophilic PEG chain provide unique retention characteristics.

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final conjugate. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. For complex PEGylated molecules, specialized LC-MS methods, sometimes involving post-column addition of amines, can simplify the mass spectra and improve mass accuracy[4][5][6].

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently used to introduce a PEG spacer into a peptide sequence during SPPS. The following diagram illustrates a typical workflow for incorporating the linker at the N-terminus of a resin-bound peptide.

References

- 1. peptide.com [peptide.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

A Researcher's In-depth Guide to Heterobifunctional Crosslinking Reagents

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinking reagents are powerful tools in the modern life scientist's arsenal, enabling the covalent linkage of two different biomolecules with distinct functional groups. This guide provides a comprehensive technical overview of these reagents, including their core concepts, diverse applications, and detailed experimental protocols. By leveraging a two-step reaction mechanism, these linkers offer superior control and specificity compared to their homobifunctional counterparts, minimizing the formation of undesirable homodimers and polymers. This precision is paramount in applications ranging from the construction of antibody-drug conjugates (ADCs) to the elucidation of complex protein-protein interaction networks.

Core Concepts: The Chemistry of Controlled Conjugation

Heterobifunctional crosslinkers possess two different reactive moieties, each targeting a specific functional group on a biomolecule. The most common targets are primary amines (-NH2), found on lysine residues and the N-terminus of proteins, and sulfhydryl groups (-SH) on cysteine residues. Other reactive targets include carbonyls and photoreactive groups that can form covalent bonds upon exposure to UV light.[1][2][3]

The key to their utility lies in the ability to perform sequential, two-step conjugations.[4][5] This controlled approach significantly reduces the formation of unwanted polymers and self-conjugates, which can be a major issue with one-step conjugations using homobifunctional reagents.[1][4][6]

Common Reactive Groups:

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, forming stable amide bonds at a physiological to slightly alkaline pH (7.2-9.0).[7][8] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[1]

-

Sulfhydryl-Reactive Groups: Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds with cysteine residues at a pH range of 6.5-7.5.[9][10] The reaction is a Michael addition, where the thiol group attacks the double bond of the maleimide ring.[11] Other sulfhydryl-reactive groups include pyridyl disulfides and iodoacetamides.[1]

-

Photoreactive Groups: Aryl azides and diazirines are examples of photoreactive groups that remain inert until activated by UV light.[12][13] Upon activation, they form highly reactive intermediates that can non-specifically insert into C-H or N-H bonds of nearby molecules, making them invaluable for capturing transient interactions.[1][12]

-

Carbonyl-Reactive Groups: Hydrazides can react with aldehyde groups, which can be naturally present on glycoproteins or introduced chemically, to form stable hydrazone linkages.[1]

A Comparative Overview of Common Heterobifunctional Crosslinkers

The choice of a heterobifunctional crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility requirements of the application. The following table summarizes the properties of some commonly used reagents.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards | Key Features |

| SMCC | 334.32 | 8.3 | Amine, Sulfhydryl | Cyclohexane bridge enhances maleimide stability.[4][13][14] |

| Sulfo-SMCC | 436.37 | 8.3 | Amine, Sulfhydryl | Water-soluble analog of SMCC, ideal for cell surface crosslinking.[2][3][15] |

| LC-SPDP | 425.52 | 15.7 | Amine, Sulfhydryl | Cleavable disulfide bond in the spacer arm.[16][17][18] |

| Sulfo-LC-SPDP | - | 15.7 | Amine, Sulfhydryl | Water-soluble version of LC-SPDP.[19][20] |

| EMCS | 308.29 | 9.4 | Amine, Sulfhydryl | - |

| GMBS | 280.23 | 7.4 | Amine, Sulfhydryl | Shorter spacer arm than EMCS.[20] |

| BMPS | - | 6.9 | Amine, Sulfhydryl | - |

| SIA | - | 1.5 | Amine, Sulfhydryl | Very short spacer arm.[20] |

| Sulfo-SANPAH | 492.40 | 18.2 | Amine, Photoreactive | Water-soluble, photoreactive crosslinker.[1] |

| ANB-NOS | - | - | Amine, Photoreactive | - |

| SDA | 225.20 | - | Amine, Photoreactive | Diazirine-based photoreactive group.[4] |

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for common applications of heterobifunctional crosslinkers.

Protocol 1: Antibody-HRP Conjugation using Sulfo-SMCC

This protocol details the two-step process for conjugating Horseradish Peroxidase (HRP) to an antibody using the water-soluble Sulfo-SMCC crosslinker.

Materials:

-

Antibody (Ab)

-

Horseradish Peroxidase (HRP)

-

Sulfo-SMCC

-

SATA (N-succinimidyl S-acetylthioacetate)

-

Hydroxylamine hydrochloride

-

Phosphate Buffered Saline (PBS)

-

Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Thiolation of the Antibody:

-

Dissolve the antibody in conjugation buffer.

-

Add a 20-fold molar excess of SATA dissolved in DMSO.

-

Incubate for 30 minutes at room temperature.

-

Add hydroxylamine hydrochloride to deacetylate the introduced sulfhydryl groups.

-

Incubate for 2 hours at room temperature.

-

Remove excess reagents using a desalting column equilibrated with conjugation buffer.

-

-

Activation of HRP with Sulfo-SMCC:

-

Dissolve HRP in conjugation buffer.

-

Add a 20-fold molar excess of Sulfo-SMCC.

-

Incubate for 30 minutes at room temperature.

-

Remove excess Sulfo-SMCC using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation of Thiolated Antibody and Activated HRP:

-

Immediately mix the thiolated antibody and the activated HRP.

-

Incubate for 1 hour at room temperature or overnight at 4°C.

-

Quench the reaction by adding quenching buffer.

-

Purify the antibody-HRP conjugate using size-exclusion chromatography.

-

Protocol 2: Photoaffinity Labeling using Sulfo-SANPAH

This protocol outlines the general steps for using the photoreactive crosslinker Sulfo-SANPAH to identify protein-protein interactions.[1][2]

Materials:

-

Protein of interest ("bait" protein)

-

Cell lysate or purified interacting proteins ("prey")

-

Sulfo-SANPAH

-

Conjugation Buffer (amine-free, e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

UV Lamp (300-460 nm)

-

Desalting columns

Procedure:

-

Labeling of Bait Protein with Sulfo-SANPAH:

-

Dissolve the bait protein in conjugation buffer.

-

Immediately before use, prepare a fresh solution of Sulfo-SANPAH in water.

-

Add a 20-fold molar excess of the Sulfo-SANPAH solution to the bait protein.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

(Optional) Quench the NHS-ester reaction with quenching buffer for 15 minutes.

-

Remove excess Sulfo-SANPAH using a desalting column.

-

-

Formation and Photo-crosslinking of the Protein Complex:

-

Mix the Sulfo-SANPAH-labeled bait protein with the cell lysate or purified prey proteins.

-

Allow the proteins to interact for a predetermined time.

-

Expose the sample to UV light for a specified duration to activate the photoreactive group and form covalent crosslinks.

-

-

Analysis of Crosslinked Products:

-

Analyze the reaction mixture by SDS-PAGE and Western blotting to identify higher molecular weight complexes.

-

For identification of the interacting partners and crosslinking sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.

-

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and reaction mechanisms involved in heterobifunctional crosslinking.

Caption: A generalized workflow for a two-step heterobifunctional crosslinking reaction.

Caption: Reaction mechanisms of common amine- and sulfhydryl-reactive groups.

Caption: Workflow for protein-protein interaction analysis using crosslinking and mass spectrometry.

References

- 1. proteochem.com [proteochem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. covachem.com [covachem.com]

- 18. devtoolsdaily.com [devtoolsdaily.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-NH-PEG10-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of amino acids to create custom peptides. The choice of linker, which connects the growing peptide chain to the solid support, is crucial for the success of the synthesis and the properties of the final product. The Fmoc-NH-PEG10-CH2COOH linker is a hydrophilic spacer arm incorporating a ten-unit polyethylene glycol (PEG) chain. This extended PEG linker offers several advantages in SPPS, including improved solvation of the resin-bound peptide, reduced steric hindrance during amino acid coupling, and enhanced solubility of the final peptide product. These characteristics can lead to higher purity and yield, particularly for long or hydrophobic peptide sequences.

This document provides detailed protocols and application notes for the use of the this compound linker in Fmoc-based solid-phase peptide synthesis.

Properties and Advantages of the this compound Linker

The unique structure of the this compound linker imparts several beneficial properties to the SPPS process:

| Property | Advantage in SPPS |

| Hydrophilicity | Improves swelling of the resin in polar solvents, enhancing reagent accessibility to the reaction sites. This can lead to more efficient coupling and deprotection steps. |

| Flexibility and Length | The long, flexible PEG chain reduces aggregation of the growing peptide chains on the resin, a common issue with hydrophobic or "difficult" sequences. This minimizes the formation of deletion and truncation impurities. |

| Biocompatibility | The PEG moiety can increase the solubility and bioavailability of the final peptide, which is advantageous for biological and therapeutic applications. |

| Fmoc Protection | The N-terminal Fmoc group ensures compatibility with standard Fmoc/tBu SPPS chemistry, allowing for straightforward integration into existing protocols. |

Experimental Protocols

The following protocols outline the key steps for utilizing the this compound linker in manual or automated solid-phase peptide synthesis.

Resin Selection and Preparation

Standard resins used in Fmoc-SPPS, such as aminomethyl (AM) or Rink amide resins, are suitable for use with the this compound linker. The choice of resin will determine the C-terminal functionality of the cleaved peptide (acid or amide).

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[1]

-

Add sufficient N,N-dimethylformamide (DMF) to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Linker Coupling

This step attaches the this compound linker to the amino groups on the resin.

Protocol 2: Linker Activation and Coupling

-

Dissolve this compound (1.5-2 equivalents relative to the resin loading) and a coupling agent such as HBTU/HOBt (1.5-2 eq.) or HATU (1.5-2 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (3-4 eq.), to the solution to activate the carboxylic acid of the linker.

-

Add the activated linker solution to the swollen resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

-

After the coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., colorless beads, indicates successful coupling).

Peptide Chain Elongation

The peptide is assembled on the linker-functionalized resin through iterative cycles of Fmoc deprotection and amino acid coupling.

Protocol 3: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 4: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

-

Add DIPEA (6-10 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

Repeat the deprotection and coupling cycles for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups.

Protocol 5: Peptide Cleavage from the Resin

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Data Presentation: Expected Purity and Yield

While specific yields can vary depending on the peptide sequence and synthesis efficiency, the use of a PEG10 linker is generally expected to improve the outcome for challenging sequences. The following table provides a general expectation for the purity and yield of a model peptide, such as an RGD peptide, synthesized using the this compound linker.

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Purity | >70% | RP-HPLC (at 220 nm) |

| Final Purity (after purification) | >95% | RP-HPLC (at 220 nm) |

| Overall Yield (based on initial resin loading) | 15-40% | Mass of lyophilized peptide |

Note: These are estimated values. Actual results will depend on the specific peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key stages of solid-phase peptide synthesis using the this compound linker.

Caption: Workflow for SPPS with this compound linker.

Application Example: RGD Peptide and Integrin Signaling

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrin receptors on the cell surface, playing a crucial role in cell adhesion and signaling.[2][3] Synthesizing RGD peptides with a PEG10 linker can enhance their solubility and bioavailability for cell-based assays and therapeutic applications. The diagram below illustrates a simplified integrin signaling pathway initiated by the binding of an RGD peptide.

References

Application Notes and Protocols for Fmoc-NH-PEG10-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional crosslinker, in bioconjugation techniques. This reagent is particularly valuable for modifying proteins, peptides, and other biomolecules to enhance their therapeutic and diagnostic properties.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker that possesses two distinct functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid. This heterobifunctional architecture allows for a sequential and controlled conjugation strategy. The PEG10 spacer, consisting of ten ethylene glycol units, imparts increased hydrophilicity to the target molecule, which can improve solubility, reduce aggregation, and decrease immunogenicity.

Key Properties:

-

Molecular Formula: C37H55NO14

-

Molecular Weight: 737.84 g/mol

-

Structure: The molecule consists of an Fmoc-protected amine at one terminus and a carboxylic acid at the other, separated by a 10-unit PEG chain.

-

Solubility: Soluble in a variety of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the deprotected form is soluble in aqueous buffers.

Principle of Bioconjugation

The use of this compound in bioconjugation typically involves a two-stage process. First, the carboxylic acid group is activated and reacted with a primary amine on a biomolecule, such as the lysine residues on an antibody or protein. Following this initial conjugation, the Fmoc protecting group is removed under basic conditions to expose a primary amine. This newly available amine can then be used for subsequent conjugation to another molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand.

This sequential approach offers precise control over the bioconjugation process, enabling the creation of well-defined bioconjugates with specific stoichiometries.

Applications in Bioconjugation

This compound is a versatile tool with a range of applications in the development of biotherapeutics and diagnostics:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The PEG spacer can help to improve the pharmacokinetic profile of the ADC.

-

PEGylation of Proteins and Peptides: Covalent attachment of the PEG linker can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins and peptides.[1]

-

Development of PROTACs: In the field of targeted protein degradation, this linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

-

Drug Delivery and Nanotechnology: Incorporation into drug delivery systems and nanomaterials to improve their biocompatibility and targeting capabilities.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of the linker and its subsequent reaction with primary amines on a protein.

Materials:

-

This compound

-

Protein to be conjugated (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Dissolve the Linker: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMF or DMSO).

-

Prepare the Protein: Exchange the buffer of the protein solution to the Activation Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Activate the Linker:

-

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) relative to the amount of this compound to be used.

-

Add the desired molar excess of the dissolved linker to the protein solution.

-

Add the EDC/NHS solution to the protein-linker mixture.

-

-

Conjugation Reaction:

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench the reaction by consuming excess reactive NHS-esters.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and reaction by-products by purifying the protein conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.

-

Protocol 2: Fmoc Deprotection of the PEG-Protein Conjugate

This protocol describes the removal of the Fmoc protecting group to expose a primary amine for further conjugation.

Materials:

-

Fmoc-PEG-Protein Conjugate

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Solvent Exchange (if necessary): If the Fmoc-PEG-Protein conjugate is in an aqueous buffer, it may need to be transferred to a solvent compatible with the deprotection solution, such as DMF. This can be achieved through lyophilization and redissolution or by using a suitable solvent exchange column.

-

Deprotection Reaction:

-

Add the Deprotection Solution to the conjugate. The volume and concentration may need to be optimized, but a 2 to 10-fold excess of piperidine is a good starting point.

-

Incubate the reaction for 10-30 minutes at room temperature.

-

-

Purification:

-

Remove the piperidine and the dibenzofulvene-piperidine adduct by-product by purifying the deprotected conjugate using SEC or extensive dialysis against the desired buffer for the next conjugation step.

-

Characterization of Bioconjugates

Thorough characterization of the resulting bioconjugate is crucial to ensure its quality and functionality.

-

Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate and to detect the presence of aggregates or unconjugated protein.[3][4]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is employed to determine the molecular weight of the conjugate, which confirms the successful attachment of the PEG linker and can be used to determine the degree of PEGylation (the number of PEG linkers per protein molecule).[5]

-

UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the attached molecule if it has a distinct absorbance profile. The degree of conjugation can sometimes be estimated using the ratio of absorbances at different wavelengths.

-

Functional Assays: It is essential to perform functional assays to confirm that the biological activity of the protein (e.g., antigen binding of an antibody) is retained after conjugation.

Quantitative Data

The efficiency of bioconjugation reactions can be influenced by several factors, including the protein-to-linker molar ratio, reaction time, temperature, and pH. The following table provides representative data from literature for similar bioconjugation reactions. Note that specific values for this compound may vary and should be determined empirically.

| Parameter | Typical Range | Method of Determination |

| Conjugation Efficiency | 20 - 80% | SEC-HPLC, Mass Spectrometry |

| Average Degree of PEGylation | 1 - 5 PEGs/protein | Mass Spectrometry |

| Yield of Purified Conjugate | 10 - 60% | UV-Vis Spectroscopy |

| Retention of Biological Activity | > 80% | Functional Assays (e.g., ELISA) |

| Aggregate Formation | < 5% | SEC-HPLC |

Signaling Pathways and Logical Relationships

The logical flow of a two-step bioconjugation process using this compound can be visualized as follows:

Conclusion

This compound is a valuable and versatile heterobifunctional linker for advanced bioconjugation applications. Its well-defined structure and the orthogonal reactivity of its functional groups allow for the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of the modified biomolecules. The protocols and information provided herein serve as a guide for researchers to effectively utilize this powerful tool in the development of novel biotherapeutics and diagnostics.

References

- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc Deprotection using Piperidine in DMF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. The most common method for Fmoc deprotection involves the use of a solution of piperidine in N,N-dimethylformamide (DMF). This application note provides detailed protocols and quantitative data for Fmoc deprotection, along with insights into the reaction mechanism, potential side reactions, and methods for monitoring the process.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process can be summarized in two main steps:

-

Proton Abstraction: The piperidine, acting as a base, abstracts the acidic proton on the β-carbon of the fluorenyl group.

-

Elimination: This leads to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the release of carbon dioxide, leaving a free primary amine on the N-terminus of the peptide. The reactive DBF is then scavenged by another molecule of piperidine to form a stable adduct.[1][2]

Factors Influencing Fmoc Deprotection

Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:

-

Piperidine Concentration: The concentration of piperidine in DMF is a critical parameter. While higher concentrations can lead to faster deprotection, they can also increase the incidence of side reactions.[3]

-

Reaction Time: Sufficient time must be allowed for complete deprotection, but prolonged exposure to basic conditions can promote side reactions.

-

Amino Acid Sequence: The steric hindrance of the amino acid at the N-terminus and the overall peptide sequence can affect the rate of deprotection.

-

Solvent: DMF is the most common solvent due to its ability to swell the resin and solubilize reagents. Other solvents like N-methyl-2-pyrrolidone (NMP) can also be used.[4]

-

Temperature: Most deprotection reactions are carried out at room temperature. Increased temperatures can accelerate the reaction but may also increase side reactions.

Quantitative Data for Fmoc Deprotection

The following tables summarize quantitative data related to Fmoc deprotection kinetics and the impact of various conditions on side reactions.

Table 1: Half-life (t½) of Fmoc Deprotection with Various Reagents in DMF

| Deprotection Reagent | Concentration | Amino Acid | Half-life (t½) |

| Piperidine | 20% | Valine | 7 seconds |

| Piperidine | 5% | Valine | Not specified |

| Piperazine | 5% | Valine | 50 seconds |

| Piperazine + DBU | 5% + 1% | Valine | 7 seconds |

| Piperazine + DBU | 5% + 2% | Valine | 4 seconds |

Data sourced from a kinetic study on resin-bound Fmoc-Valine.[1]

Table 2: Effect of Piperidine Concentration on Fmoc-Val-OH Deprotection in Solution

| Piperidine Concentration (v/v) in DMF | Reaction Time | % Fmoc Removal |

| 1% | 1 min | 5.2% |

| 1% | 3 min | 33.4% |

| 1% | 5 min | 49.6% |

| 2% | 1 min | 12.9% |

| 2% | 3 min | 63.3% |

| 2% | 5 min | 87.9% |

| 5% | 3 min | >99% |

| 20% | 3 min | >99% |

Data from RP-HPLC analysis of the reaction in solution.[5]

Table 3: Aspartimide Formation in VKDGYI Peptide with Different Deprotection Reagents

| Deprotection Solution | Incubation Conditions | % Aspartimide Formation | % Piperidide/Piperazide Formation |

| 20% Piperidine | 1h at 50°C | 24.4% | 20.0% |

| 20% Piperidine + 1% Formic Acid | 1h at 50°C | 22.5% | Not specified |

| 5% Piperazine + 1% DBU | 1h at 50°C | High | High |

| 5% Piperazine + 1% DBU + 1% Formic Acid | 1h at 50°C | Reduced | Reduced |

Data from a study on a model hexapeptide to evaluate side reactions.[1]

Table 4: Diketopiperazine (DKP) Formation with Different Deprotection Conditions

| Deprotection Reagent | % DKP Formation (Twofold Treatment) |

| 20% Piperidine in DMF | 13.8% |

| 5% Piperidine in DMF | 12.2% |

| 20% Piperidine in Toluene | 11.7% |

| 5% Piperazine in DMF | <4% |

| 5% Piperazine in NMP | <4% |

| 2% DBU, 5% Piperazine in NMP | 3.6% |

Data from a study on a DKP-prone sequence.[4]

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection

This protocol is suitable for small-scale manual solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.

-

Solvent Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature.[6]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). This is crucial to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

DCM Wash (Optional): Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.

Protocol 2: Automated Fmoc Deprotection (Generic)

This protocol outlines a typical Fmoc deprotection cycle on an automated peptide synthesizer. Specific parameters may vary depending on the instrument manufacturer.

Reagents:

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Wash solvent: DMF

Cycle Steps:

-

Pre-Wash: The resin is washed with DMF to prepare for deprotection.

-

Deprotection: The deprotection solution is delivered to the reaction vessel and allowed to react with the resin for a specified time (e.g., a two-stage deprotection of 3 minutes followed by 5 minutes).

-

Drain: The deprotection solution is drained from the reaction vessel.

-

Post-Deprotection Wash: The resin is washed extensively with DMF to remove residual piperidine and byproducts.

Protocol 3: UV Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[6][7]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

20% piperidine in DMF solution (for blank and dilution)

-

Collected deprotection solution from the reaction

Procedure:

-

Collect Filtrate: Collect the filtrate from the deprotection steps in a volumetric flask of a known volume.

-

Dilute: Dilute the collected solution to the mark with the 20% piperidine/DMF solution.

-

Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine/DMF.

-

Calculate Loading: The loading of the resin (mmol/g) can be calculated using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × Path Length (cm) × Resin Weight (g)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[5]

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

This is a significant side reaction, particularly in sequences containing aspartic acid followed by glycine, asparagine, or serine.[3][8] The peptide backbone nitrogen attacks the side-chain ester of aspartate, forming a cyclic imide. This can lead to racemization and the formation of β-aspartyl peptides.

Mitigation Strategies:

-

Use of Additives: Adding a weak acid like formic acid or HOBt to the piperidine solution can reduce aspartimide formation.[1]

-

Alternative Protecting Groups: Using sterically hindered protecting groups for the aspartate side chain, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (OEpe), can suppress this side reaction.

-

Modified Deprotection Conditions: Using a lower concentration of piperidine or a weaker base like piperazine may reduce the rate of aspartimide formation, although this may require longer deprotection times.[1]

Diketopiperazine (DKP) Formation

This side reaction is most common at the dipeptide stage, especially with proline or glycine at the C-terminus. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9]

Mitigation Strategies:

-

Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide can bypass the susceptible dipeptidyl-resin stage.

-

Alternative Deprotection Reagents: Using a combination of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[4]

-

Immediate Coupling: Proceeding with the next coupling reaction immediately after deprotection and washing minimizes the time the free N-terminal amine is exposed.

Visualizing the Workflow and Mechanism

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | - Insufficient reaction time- Low piperidine concentration- Aggregated peptide sequence- Poor resin swelling | - Increase deprotection time or perform a third deprotection step.- Ensure the piperidine solution is fresh and at the correct concentration.- Use a solvent mixture known to disrupt aggregation (e.g., NMP).- Ensure adequate resin swelling before starting the synthesis.[10] |

| Low Peptide Yield | - Incomplete deprotection leading to truncated sequences- Diketopiperazine formation | - Confirm complete deprotection using a qualitative test (e.g., Kaiser test).- Employ strategies to minimize DKP formation (see above).[10] |

| Presence of Side Products | - Aspartimide formation- Racemization | - Implement mitigation strategies for aspartimide formation.- Avoid prolonged exposure to basic conditions. |

Conclusion

The successful removal of the Fmoc protecting group is a critical determinant of the overall success of solid-phase peptide synthesis. A thorough understanding of the reaction mechanism, optimization of deprotection conditions, and awareness of potential side reactions are essential for obtaining high-purity peptides. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively perform and troubleshoot Fmoc deprotection using piperidine in DMF. By carefully controlling the reaction parameters and employing appropriate monitoring techniques, scientists can enhance the efficiency and reliability of their peptide synthesis workflows.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 9. Bot Detection [iris-biotech.de]

- 10. kilobio.com [kilobio.com]

Application Notes and Protocols for Incorporating Pegylated Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides.[1][2][3] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulating half-life, improved solubility and stability, and reduced immunogenicity and enzymatic degradation.[1][3][4][5][6] This document provides detailed application notes and protocols for the incorporation of PEGylated amino acids into peptides using solid-phase peptide synthesis (SPPS).

Advantages of Peptide PEGylation

The modification of peptides with PEG offers several key advantages that address the inherent limitations of native peptides as therapeutic agents, such as their short plasma half-life and potential for immunogenicity.[5][6]

Key benefits include:

-

Enhanced Bioavailability: PEGylation increases the in vivo half-life of peptides by reducing renal clearance and protecting against enzymatic degradation.[1][2][5]

-

Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic peptides.[1][2][4]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, thereby reducing its potential to elicit an immune response.[1][2][5]

-

Increased Stability: PEGylated peptides often exhibit greater stability over a range of pH and temperatures compared to their unmodified counterparts.[3]

Data Presentation: Impact of PEGylation on Peptide Properties

The following table summarizes the quantitative effects of PEGylation on various peptide properties as reported in the literature.

| Property | Unmodified Peptide | PEGylated Peptide | Fold Change/Improvement | Reference |

| In vivo half-life | Minutes to a few hours | Can be extended to many hours or days | 10 to 100-fold or more | [1] |

| Solubility | Often low for hydrophobic sequences | Significantly increased | Dependent on peptide and PEG size | [1][2] |

| Proteolytic Stability | Susceptible to degradation | Increased resistance | Varies with enzyme and PEG location | [6] |

| Immunogenicity | Can be immunogenic | Generally reduced | Dependent on epitope masking | [1][5] |

| Receptor Binding Affinity | High | May be slightly reduced | Dependent on PEGylation site | [1] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-terminally PEGylated Peptide using Fmoc/tBu Strategy

This protocol describes the manual synthesis of an N-terminally PEGylated peptide on a PEG-modified polystyrene resin.[7][8][9]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt)

-

PEGylating agent: mPEG-succinimidyl carbonate (mPEG-SC) or a pre-formed Fmoc-N-(PEG)-amino acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)

-

Diethyl ether (cold)

-

HPLC grade water and acetonitrile with 0.1% TFA for purification

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

N-terminal PEGylation:

-

After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

-

Dissolve the mPEG-SC (or other activated PEG) (1.5 eq.) and DIPEA (3 eq.) in DMF.

-

Add the PEGylation solution to the resin and agitate overnight.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Protocol 2: Purification of the PEGylated Peptide by Reverse-Phase HPLC

Equipment and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

The crude, dried PEGylated peptide

Procedure:

-

Sample Preparation: Dissolve the crude PEGylated peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

-

Injection and Separation:

-

Inject the dissolved peptide onto the column.

-

Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired PEGylated peptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a white powder.

Protocol 3: Characterization of the PEGylated Peptide by Mass Spectrometry

Equipment:

-

MALDI-TOF or ESI-MS mass spectrometer

Procedure:

-